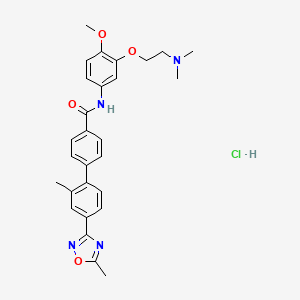

3-(2-Methylpropanamido)naphthalene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Methylpropanamido)naphthalene-2-carboxylic acid” is a chemical compound with the CAS Number: 926234-29-9 . It has a molecular weight of 257.29 and is also known by the IUPAC name "3-(isobutyrylamino)-2-naphthoic acid" . It is typically stored at room temperature and is available in powder form .

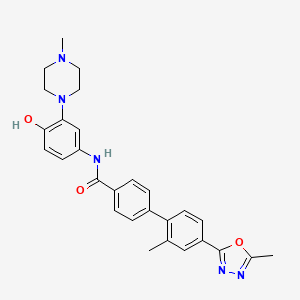

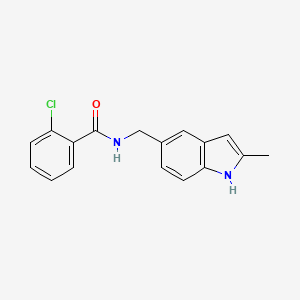

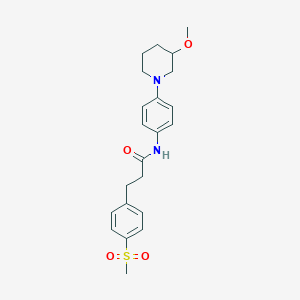

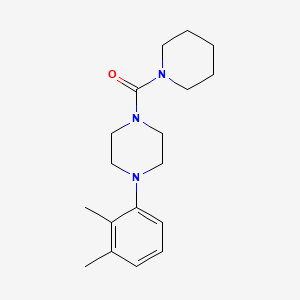

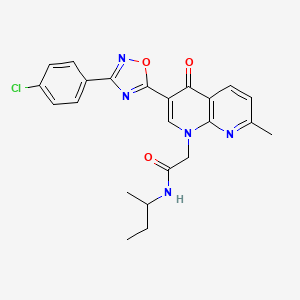

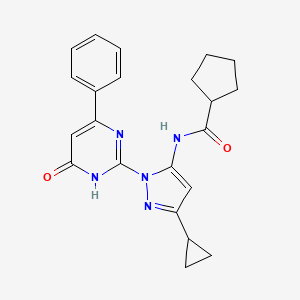

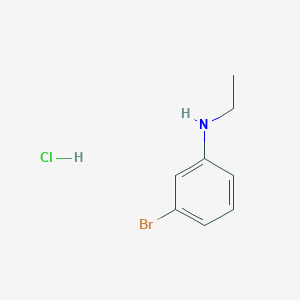

Molecular Structure Analysis

The molecular structure of “this compound” consists of 15 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . The InChI code for this compound is "1S/C15H15NO3/c1-9(2)14(17)16-13-8-11-6-4-3-5-10(11)7-12(13)15(18)19/h3-9H,1-2H3,(H,16,17)(H,18,19)" .Physical and Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Its molecular weight is 257.29 .Scientific Research Applications

Structural Studies and Interactions

Research on 1,8-disubstituted naphthalenes has revealed unique distortion patterns indicative of nucleophile-electrophile interactions, important for understanding the structural basis of chemical reactivity and designing molecules with specific properties (Schweizer et al., 1978). These findings are crucial for the development of new materials and catalysts.

Synthesis of Fluoronaphthoic Acids

The synthesis of mono- and difluoronaphthoic acids showcases the utility of naphthalene derivatives in creating biologically active compounds. This work expands the toolkit available for the synthesis of complex organic molecules with potential applications in medicinal chemistry (Tagat et al., 2002).

Carboxylation and Modification Techniques

The development of new routes for the manufacture of carboxylated naphthalenes, such as 3-Cyano-1-naphthalenecarboxylic acid, is crucial for the production of pharmaceuticals and agrochemicals. Innovations in this area offer more sustainable and efficient methodologies for the chemical industry (Ashworth et al., 2003).

Environmental Implications and Degradation

Understanding the anaerobic degradation pathways of polycyclic aromatic hydrocarbons (PAHs) is critical for environmental remediation efforts. Studies have shown that naphthalene and its carboxylated derivatives undergo a series of reduction reactions, providing insights into the biodegradation of hazardous compounds in anoxic environments (Meckenstock et al., 2004).

Safety and Hazards

Properties

IUPAC Name |

3-(2-methylpropanoylamino)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9(2)14(17)16-13-8-11-6-4-3-5-10(11)7-12(13)15(18)19/h3-9H,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWAUUIQQPTWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2782442.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)

![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)

![N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2782453.png)